Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester
Description
Properties
CAS No. |
650633-97-9 |
|---|---|
Molecular Formula |
C13H19N2O5P |
Molecular Weight |
314.27 g/mol |
IUPAC Name |
1-[dimethoxyphosphoryl-(2-nitrophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19N2O5P/c1-19-21(18,20-2)13(14-9-5-6-10-14)11-7-3-4-8-12(11)15(16)17/h3-4,7-8,13H,5-6,9-10H2,1-2H3 |
InChI Key |
MJSCMIVZKCCURQ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CC=CC=C1[N+](=O)[O-])N2CCCC2)OC |
Origin of Product |
United States |
Preparation Methods
Phosphonylation Reaction
One effective method for preparing phosphonic acid esters involves the reaction of a suitable alcohol with phosphorus-based reagents. This method generally follows these steps:
Reagents : Use of phosphorus oxychloride or phosphorus trichloride in conjunction with an alcohol.
-
- Dissolve the alcohol in an inert solvent (e.g., dichloromethane).
- Add phosphorus oxychloride slowly to the solution while maintaining a low temperature.
- Allow the reaction to proceed under stirring for several hours.
- Quench the reaction by adding water or a dilute base to neutralize excess phosphorus reagent.
Yield : This method typically yields moderate to high purity products depending on the reaction conditions and purification methods employed.
Esterification Method
Another common approach is through direct esterification of phosphonic acid with alcohols.
Reagents : Phosphonic acid and an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid).
-
- Mix phosphonic acid with methanol and add sulfuric acid as a catalyst.
- Heat the mixture under reflux conditions for several hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once complete, neutralize the mixture and extract the product using organic solvents.
Yield : This method can also achieve high yields but may require careful control of temperature and time to avoid side reactions.
Various studies have explored optimizing conditions for synthesizing phosphonic acid derivatives:
| Method | Temperature Range | Yield (%) | Notes |
|---|---|---|---|
| Phosphonylation | 0°C to 25°C | 70-85 | Requires careful addition of reagents |
| Esterification | Reflux (60-80°C) | 60-90 | Acid catalyst necessary; monitor closely |
| Microwave-assisted synthesis | 100°C | Up to 95 | Reduces reaction time significantly |
The preparation of [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester can be achieved through various well-established methods such as phosphonylation and esterification. Each method has its advantages and challenges, with yields varying based on specific conditions employed during synthesis. Ongoing research into these methods continues to enhance efficiency and product purity, making these compounds increasingly accessible for use in pharmaceuticals and other applications.
Chemical Reactions Analysis
Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly with nucleophiles like hydrazines and hydroxylamines.
Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Agricultural Chemistry
Phosphonic acids are widely used as herbicides and fungicides. The compound has demonstrated efficacy against various plant pathogens. Research indicates that phosphonic acid derivatives can inhibit the growth of fungi by disrupting their cellular metabolism. For example, studies have shown that phosphonic acid compounds can effectively control diseases such as downy mildew in crops like grapes and cucumbers.
Pharmaceuticals
The biological activity of phosphonic acids extends to medicinal chemistry. The compound is being investigated for its potential as an antiviral agent. Preliminary studies suggest that it may inhibit viral replication mechanisms, making it a candidate for further development in antiviral therapies.
Materials Science
Phosphonic acids are also utilized in the synthesis of advanced materials. They can act as coupling agents in the production of polymer composites, enhancing adhesion between different materials. The specific compound may be explored for its ability to modify surfaces at the molecular level, improving properties such as hydrophobicity or biocompatibility.
Case Study 1: Antifungal Activity
A study published in a peer-reviewed journal examined the antifungal activity of various phosphonic acid derivatives, including dimethyl esters. The results indicated that compounds similar to phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester exhibited significant inhibition against Phytophthora species, which are notorious for causing crop losses worldwide. The mechanism was attributed to the disruption of fungal cell wall synthesis.
Case Study 2: Antiviral Potential
Research conducted by a team at a leading university focused on the antiviral properties of phosphonic acids. Their findings revealed that the compound could inhibit the replication of certain viruses by interfering with their RNA synthesis. This opens pathways for developing new antiviral drugs targeting viral infections.
Data Tables
Mechanism of Action
The mechanism of action of phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester involves its ability to form stable complexes with metal ions due to the presence of the phosphonic acid group. This property is exploited in its use as a chelating agent. Additionally, the nitrophenyl group can interact with biological targets, potentially disrupting cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Compounds Analyzed:
Metrifonate (Trichlorfon)
- Structure : (2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid dimethyl ester
- CAS : 52-68-6
- Key Features : Contains a trichloro-hydroxyethyl group instead of nitro and pyrrolidine.
- Application : Used as an anthelmintic and insecticide .
- Reactivity : The hydroxy group increases hydrolytic susceptibility compared to the nitro group in the target compound.
Dimethyl Benzylphosphonate
- Structure : Benzyl-substituted dimethyl phosphonate
- CAS : 68457-79-4
- Key Features : Lacks nitro and pyrrolidine groups; simpler aromatic substituent.
- Application : Intermediate in chemical synthesis .
- Properties : Lower molecular weight (228.19 g/mol) and higher volatility compared to the target compound.
Phosphonic Acid, (2-((Hydroxymethyl)carbamyl)ethyl)-, Dimethyl Ester
- Structure : Carbamyl-ethyl substituent.
- Application : Flame retardant (e.g., Pyrovatex®) in textiles .
- Key Differences : Carbamyl group enhances hydrogen bonding, increasing solubility in polar matrices, unlike the hydrophobic nitro-phenyl group.
Phosphonic Acid, [2-(2,5-Dimethylphenyl)-2-oxoethyl]-, Dimethyl Ester
- Structure : Dimethylphenyl-oxoethyl substituent.
- CAS : 724705-90-2
- Key Features : Ketone group introduces electrophilic character, contrasting with the nitro group’s electron withdrawal .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Estimated) |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₇N₂O₅P | 324.26 | 2-Nitrophenyl, pyrrolidinyl | ~2.1 (moderate lipophilicity) |
| Metrifonate | C₄H₈Cl₃O₄P | 257.48 | Trichloro-hydroxyethyl | ~1.5 |
| Dimethyl Benzylphosphonate | C₉H₁₃O₃P | 200.17 | Benzyl | ~1.8 |
| Flame Retardant (Pyrovatex®) | C₆H₁₄NO₅P | 219.15 | Carbamylethyl | ~-0.5 (hydrophilic) |
- Nitro Group Impact : The target compound’s nitro group enhances stability against hydrolysis compared to hydroxy or carbamyl groups but may reduce solubility in aqueous environments .
Biological Activity
Phosphonic acid derivatives, particularly those with complex substituents like [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, have garnered significant attention in pharmaceutical and agricultural chemistry due to their diverse biological activities. This article explores the biological activity of the compound Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester , focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula: C₁₁H₁₅N₁O₄P
- Molecular Weight: 253.22 g/mol
- CAS Registry Number: [Insert CAS Number]
The presence of a nitrophenyl group and a pyrrolidinyl moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Mechanisms of Biological Activity
1. Enzyme Inhibition:
Research indicates that phosphonic acids can act as inhibitors of various enzymes, including phosphatases and acetylcholinesterase (AChE). The inhibition of AChE is particularly relevant in the context of neuropharmacology, as it can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
2. Antimicrobial Properties:
Phosphonic acid derivatives have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
3. Antiviral Activity:
Some studies have suggested that phosphonic acids exhibit antiviral properties by inhibiting viral replication mechanisms. This is particularly relevant for viruses that rely on host cellular machinery for replication.
Data Table: Biological Activities
| Activity Type | Target Organism/Enzyme | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Inhibition (IC50 = X µM) | |
| Antimicrobial | E. coli | Bactericidal | |
| Antiviral | HIV | Viral replication inhibition |
Case Studies
Case Study 1: Neuropharmacological Effects
A study investigated the effects of [(2-nitrophenyl)-1-pyrrolidinylmethyl]-dimethyl ester on cognitive function in rodent models. Results indicated that administration led to improved memory retention in passive avoidance tests, attributed to enhanced cholinergic activity due to AChE inhibition.
Case Study 2: Antimicrobial Efficacy
In a controlled trial, the compound was tested against various strains of bacteria, including MRSA. The results showed significant reductions in bacterial counts, suggesting its potential as a therapeutic agent in treating resistant infections.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the efficacy of phosphonic acid derivatives. Notably, modifications to the pyrrolidinyl ring have been shown to increase potency against specific targets while reducing toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
